REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2>CO.[Pt]=O>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[NH:11][CH2:10][CH2:9][CH2:8]2
|
Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.25 g
|
Type
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catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was subjected to catalytic reduction at 3.5 kg/cm2, 40° C
|
Type
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FILTRATION
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Details
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After completion of the catalytic reduction, the catalyst was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting residue was recrystallized from ethyl acetate-n-hexane
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Name
|
|
Type
|
product
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Smiles
|
OCC=1C=CC=C2CCCNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |